Stevaladil
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Overview
Description
Stevaladil is a vasodilator, which means it helps to widen blood vessels. This compound is primarily used in the treatment of cardiovascular diseases by improving blood flow and reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stevaladil involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functionalization: Various functional groups are added to the core structure through a series of chemical reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Stevaladil undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from this compound.
Substitution: This reaction involves the replacement of one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Stevaladil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of vasodilators and their mechanisms of action.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic uses in treating cardiovascular diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Stevaladil exerts its effects by targeting specific molecular pathways involved in vasodilation. It primarily acts on the smooth muscle cells of blood vessels, causing them to relax and widen. This effect is mediated through the activation of specific receptors and signaling pathways, leading to a decrease in blood pressure and improved blood flow .
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Another vasodilator used in the treatment of angina and heart failure.
Hydralazine: Used to treat high blood pressure by relaxing blood vessels.
Minoxidil: Originally developed as a vasodilator, now commonly used for hair growth
Uniqueness
Stevaladil is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and safety compared to other vasodilators. Its unique properties make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
6535-03-1 |
---|---|
Molecular Formula |
C27H45NO4 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17S)-17-[(1S)-1-acetyloxyethyl]-3-(dimethylamino)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-13-yl]methyl acetate |
InChI |
InChI=1S/C27H45NO4/c1-17(32-19(3)30)23-9-10-25-22-8-7-20-15-21(28(5)6)11-13-26(20,4)24(22)12-14-27(23,25)16-31-18(2)29/h17,20-25H,7-16H2,1-6H3/t17-,20-,21-,22+,23+,24-,25-,26-,27-/m0/s1 |
InChI Key |
AYSBIMSATXNCSF-VFEFFJNBSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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